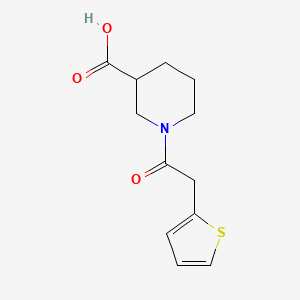

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid

Description

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine-3-carboxylic acid core substituted with a thiophene-containing acetyl group. This structure combines the conformational flexibility of the piperidine ring with the electronic properties of the thiophene moiety, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name |

1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKMRQGBHSMNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid typically involves the following steps:

Formation of Thiophene Derivative: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Acetylation: The thiophene derivative is then acetylated using acetyl chloride or acetic anhydride in the presence of a base like pyridine.

Piperidine Ring Formation: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Coupling Reagents: EDCI, HOBt.

Major Products Formed

Sulfoxides and Sulfones: Formed from the oxidation of the thiophene ring.

Alcohols: Formed from the reduction of the carbonyl group.

N-Substituted Piperidines: Formed from nucleophilic substitution reactions on the piperidine ring.

Scientific Research Applications

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

Pathways Involved: The exact pathways can vary depending on the biological context, but may include signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its acetyl-linked thiophene and piperidine-carboxylic acid groups. Key analogs and their differences are summarized below:

Key Observations :

- Linker Flexibility : Acetyl-linked derivatives (e.g., 4-bromophenyl analog) exhibit higher molecular weights and altered solubility profiles compared to methyl-linked analogs (e.g., thiophen-2-ylmethyl) .

Physicochemical Properties

- Solubility : Thiophene-containing analogs generally show moderate aqueous solubility (logP ~2.5–3.0) due to the balance between the hydrophobic thiophene and hydrophilic carboxylic acid .

- Thermal Stability : Piperidine-3-carboxylic acid derivatives with acetyl linkers (e.g., 4-bromophenyl analog) decompose above 200°C, whereas methyl-linked analogs (e.g., thiophen-2-ylmethyl) are stable up to 250°C .

Biological Activity

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a thiophene moiety, which contributes to its unique electronic properties and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid can be represented as follows:

This structure includes:

- A piperidine ring that can engage in hydrogen bonding.

- A thiophene ring that can participate in π-π interactions with aromatic residues in proteins.

The mechanism of action involves the interaction of the compound with specific molecular targets, primarily through:

- Hydrogen Bonding: The piperidine nitrogen can form hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.

- Aromatic Interactions: The thiophene moiety engages in π-π stacking with aromatic amino acids, modulating protein functions and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings can act against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha has been observed, indicating that this compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting that 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid could be explored as a candidate for cancer therapy .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of related compounds using various assays:

| Compound | Activity Type | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 12.5 | |

| Compound B | Anti-inflammatory | 8.6 | |

| Compound C | Anticancer | 15.3 |

These findings indicate that modifications to the thiophene and piperidine structures can lead to varying degrees of biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-(thiophen-2-yl)acetyl)piperidine-3-carboxylic acid?

Methodological Answer: Synthesis optimization requires attention to coupling reactions between the thiophene and piperidine moieties. For example:

- Use palladium-based catalysts (e.g., palladium diacetate) for efficient C–N or C–C bond formation, as seen in analogous multi-step reactions .

- Control reaction temperature (40–100°C) and atmosphere (inert gas) to minimize side reactions.

- Employ tert-butyl alcohol as a solvent to enhance reaction selectivity .

- Monitor reaction progress via HPLC or TLC to isolate intermediates.

Q. How can researchers ensure structural fidelity during characterization?

Methodological Answer:

- NMR Analysis : Compare chemical shifts of the thiophene protons (δ 6.8–7.5 ppm) and piperidine carbons (δ 40–60 ppm in NMR) to confirm regiochemistry .

- Mass Spectrometry : Validate molecular weight (theoretical MW: ~293 g/mol) using high-resolution MS.

- X-ray Crystallography : Resolve chiral centers (e.g., piperidine C3 stereochemistry) if applicable, as demonstrated for (S)-3-piperidinecarboxylic acid derivatives .

Advanced Research Questions

Q. How can data contradictions in spectroscopic results be resolved for this compound?

Methodological Answer: Contradictions often arise from:

- Tautomerism : The thiophene-acetyl group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant form .

- Chiral Purity : Racemization during synthesis can skew optical rotation data. Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) for enantiomeric excess analysis .

- Impurity Interference : Trace solvents (e.g., tert-butyl alcohol) may co-elute in chromatography. Optimize gradient elution protocols for LC-MS .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

- Analog Synthesis : Modify the thiophene ring (e.g., 3-methyl substitution) or piperidine carboxylate group to assess bioactivity changes, as seen in related thiophene-piperidine hybrids .

- Computational Modeling : Use DFT calculations to map electron density at the carboxylic acid group, predicting binding affinity with target proteins (e.g., enzymes with polar active sites) .

- In Vitro Assays : Test derivatives against disease-relevant targets (e.g., kinases or GPCRs) and correlate activity with logP values to evaluate hydrophobicity effects.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .

- Ventilation : Work in a fume hood to avoid inhalation of fine particulates .

- Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

- Reagent Purity : Ensure starting materials (e.g., thiophene-2-carboxylic acid) are ≥95% pure to avoid side reactions .

- Catalyst Activity : Test fresh vs. aged palladium catalysts, as oxidation can reduce efficiency .

- Scale Effects : Pilot small-scale reactions (e.g., 1 mmol) before scaling up; yields may drop due to heat transfer limitations .

Application-Oriented Questions

Q. What are potential biological targets for this compound based on structural analogs?

Methodological Answer:

- Neurological Targets : Piperidine-carboxylic acid derivatives show affinity for σ receptors and monoamine transporters .

- Antimicrobial Activity : Thiophene-acetyl groups inhibit bacterial enzymes (e.g., FabH in E. coli) via covalent binding .

- Cancer Research : Hybrid structures (thiophene + piperidine) disrupt kinase signaling pathways in tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.